5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine
説明
Systematic Name: 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine (CAS: 59803-98-4), commonly known as brimonidine when formulated as its tartrate salt (CAS: 70359-46-5) .
Chemical Structure: The compound features a quinoxaline core substituted with a bromine atom at position 5 and a 4,5-dihydro-1H-imidazol-2-ylamine group at position 6 (Figure 1). Its molecular formula is C₁₁H₁₀BrN₅, with a molecular weight of 300.14 g/mol .
Therapeutic Use: Brimonidine is a selective α₂-adrenoceptor agonist approved for lowering intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension. It reduces aqueous humor production and increases uveoscleral outflow .
Mechanism of Action: By activating α₂-adrenergic receptors in the ciliary body, brimonidine modulates adenylate cyclase activity, decreasing cAMP levels and thus IOP .
特性
IUPAC Name |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-2,13-14H,3-6H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETMNKCDAHCKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=CC(=C2Br)NC3=NCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928810 | |
| Record name | 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134892-42-5 | |
| Record name | Agn 190851 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134892425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Traditional Synthetic Pathways
Thiourea Intermediate Route
An alternative approach described in Patent GB-1463520 utilized a thiourea intermediate:
- 6-Amino-5-bromoquinoxaline was treated with benzoyl chloride and ammonium thiocyanate to form 5-bromo-6-thiouredoquinoxaline .
- Subsequent reaction with bromobenzene and ethylenediamine yielded brimonidine.
Drawbacks :
Novel Industrially Feasible Methods
Two-Step Process via N-Acetyl Ethylene Urea
A modern, scalable method avoids toxic reagents and chromatography:
Step I: Synthesis of N-Acetyl Brimonidine
Reagents :
- 6-Amino-5-bromoquinoxaline
- N-Acetyl ethylene urea
- Phosphorus oxychloride (POCl₃)
Procedure :
- Condensation : Reactants are heated at 55–60°C for 40 hours in POCl₃.
- Workup : Excess POCl₃ is distilled under vacuum, and the residue is diluted with methylene dichloride or toluene.
- Neutralization : Ice-cold water and sodium hydroxide (pH 8–9) precipitate the product.
| Parameter | Value |
|---|---|
| Solvent | POCl₃ (neat) |
| Temperature | 55–60°C |
| Reaction Time | 40 hours |
| Yield | 28 g (from 0.22 mol starting material) |
Step II: Hydrolysis to Brimonidine Base
Reagents :
- Methanolic sodium hydroxide (NaOH)
Procedure :
- Hydrolysis : N-Acetyl brimonidine is treated with NaOH in methanol.
- Acidification : The free base is reacted with tartaric acid in methanol to form brimonidine tartrate .
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | Ambient |
| Yield (Brimonidine Base) | 22.2 g (from 28 g acetyl intermediate) |
Advantages :
Comparative Analysis of Synthetic Routes
Efficiency and Environmental Impact
| Method | Yield (%) | Toxicity Concerns | Scalability |
|---|---|---|---|
| Traditional (Isobutanol) | Low | High (MoO, H₂S) | Poor |
| Novel (POCl₃ Route) | High | Low | Excellent |
Reaction Optimization and Mechanistic Insights
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the bromine atom, can lead to the formation of various analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Model Compound in Research
Brimonidine serves as a model compound for studying alpha-2 adrenergic receptor agonists. Its unique structure allows researchers to investigate receptor interactions and the pharmacological properties of similar compounds.
Synthesis and Derivatives
The synthesis of Brimonidine involves the reaction of 5-bromo-6-nitroquinoxaline with 2-amino-4,5-dihydro-1H-imidazole. This method has been optimized for producing derivatives that may enhance therapeutic efficacy or reduce side effects.
| Synthesis Method | Starting Materials | Yield (%) |
|---|---|---|
| Reaction A | 5-bromo-6-nitroquinoxaline + 2-amino-4,5-dihydro-1H-imidazole | 85% |
Cellular Signaling Studies
Brimonidine's effect on cellular signaling pathways is under investigation for its potential role in modulating various biological processes. Studies indicate that it may influence pathways involved in neuroprotection and inflammation.
Case Study: Neuroprotection
A study examining Brimonidine's neuroprotective effects revealed that it could reduce neuronal apoptosis in models of retinal injury. This suggests potential applications in treating neurodegenerative diseases.
Glaucoma Treatment
Brimonidine is primarily used to treat glaucoma and ocular hypertension. It effectively reduces intraocular pressure (IOP) by decreasing aqueous humor production.
| Application | Effect on IOP | Dosage Form |
|---|---|---|
| Glaucoma Treatment | Reduces IOP by 20% | Eye drops (0.1% solution) |
Comparison with Other Treatments
Compared to other alpha-2 adrenergic agonists such as clonidine and apraclonidine, Brimonidine offers a favorable safety profile with fewer systemic side effects.
| Compound | Efficacy | Side Effects |
|---|---|---|
| Brimonidine | High | Localized irritation |
| Clonidine | Moderate | Sedation |
| Apraclonidine | High | Dry mouth |
作用機序
The compound exerts its effects by binding to alpha-2 adrenergic receptors, which are part of the G protein-coupled receptor family. This binding inhibits the release of norepinephrine, leading to a decrease in aqueous humor production in the eye, thereby reducing intraocular pressure . The molecular targets involved include the alpha-2 adrenergic receptors, and the pathways affected are primarily those related to adrenergic signaling .
類似化合物との比較
Structural and Functional Analogues
Brimonidine belongs to the imidazoline/quinoxaline class of α₂-adrenoceptor agonists. Key analogues include:
Pharmacological and Clinical Differences
Receptor Selectivity: Brimonidine exhibits >1000-fold selectivity for α₂ over α₁ receptors, surpassing clonidine (200:1) but less than dexmedetomidine (1600:1) . The bromine atom in brimonidine enhances lipophilicity and receptor binding compared to non-halogenated analogs .
Side Effects :
- Brimonidine’s topical application minimizes systemic effects (e.g., hypotension, bradycardia), unlike clonidine .
- Sedation in brimonidine is linked to β-arrestin signaling, a pathway less prominent in dexmedetomidine .
Apraclonidine’s poor corneal penetration restricts it to short-term use .
Research Applications: Brimonidine (as UK-14,304) inhibits serotonin transport via calcium-dependent mechanisms, a unique property among α₂ agonists . Electrochemical studies reveal redox activity at the quinoxaline ring, influencing its stability in formulations .
Key Research Findings
- Brimonidine vs. Clonidine : While both reduce IOP, brimonidine’s topical use avoids clonidine’s systemic side effects .
- Brimonidine vs. Apraclonidine : Brimonidine shows sustained efficacy without tachyphylaxis, unlike apraclonidine .
- Brimonidine vs. Dexmedetomidine : Dexmedetomidine’s higher α₂-selectivity makes it preferable for sedation, but it lacks brimonidine’s ocular specificity .
生物活性
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 134892-42-5 |
| Molecular Formula | C₁₁H₁₄BrN₅ |
| Molecular Weight | 296.17 g/mol |
| Storage Conditions | Inert atmosphere; store at -20°C |
This compound has been studied for its interaction with various biological targets. It primarily acts as an agonist for adrenergic alpha-2 receptors, which are implicated in managing intraocular pressure associated with open-angle glaucoma .
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antitumor Activity : Preliminary studies have shown potential antitumor properties, particularly in inhibiting the growth of certain cancer cell lines. For example, compounds with similar quinoxaline structures have been documented to exhibit cytotoxic effects against various tumor cells .
- Neuroprotective Effects : The compound may also possess neuroprotective qualities, potentially offering therapeutic benefits in neurodegenerative diseases. This is supported by studies indicating that quinoxaline derivatives can modulate glutamate receptor activity .
Study 1: Antitumor Activity
A study published in PubMed explored the antitumor efficacy of quinoxaline derivatives. The results demonstrated that compounds structurally related to this compound exhibited significant inhibition of cancer cell proliferation in vitro. The IC50 values ranged from 10 to 50 µM depending on the specific cancer cell line tested .
Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of quinoxaline derivatives. The study found that these compounds could reduce oxidative stress in neuronal cells and enhance cell viability under conditions mimicking neurodegeneration. The protective effect was attributed to modulation of glutamate receptor activity and reduced excitotoxicity .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals that modifications to its molecular structure can significantly influence its biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances binding affinity to receptors |
| Imidazole Ring Presence | Increases neuroprotective properties |
| Tetrahydroquinoxaline Core | Critical for antitumor activity |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine, and what challenges arise during its purification?
- Methodology : The compound’s synthesis often involves multi-step reactions, such as condensation of brominated quinoxaline precursors with imidazole derivatives under controlled conditions. For example, analogous compounds (e.g., substituted quinoxalin-amines) are synthesized via nucleophilic substitution or Buchwald-Hartwig coupling, followed by deprotection and purification using column chromatography with gradients of ethyl acetate/hexane . Challenges include controlling regioselectivity due to the bromine substituent and removing byproducts from incomplete cyclization.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?
- Methodology :
- 1H/13C NMR : Assigns protons and carbons in the tetrahydroquinoxaline and imidazole rings. For instance, coupling constants in the aromatic region distinguish between para/meta substituents .
- IR Spectroscopy : Identifies NH stretches (3100–3300 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) to confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₃BrN₆) and detects isotopic patterns for bromine .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodology : Initial screens include:
- Enzyme Inhibition Assays : Test affinity for kinases or oxidoreductases using fluorescence-based substrates.
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Molecular Docking : Predict binding modes to targets like adenosine receptors using AutoDock Vina .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms for its synthesis?
- Methodology :
- Density Functional Theory (DFT) : Models transition states to compare energy barriers for competing pathways (e.g., SN2 vs. radical mechanisms for bromine substitution) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, explaining discrepancies in yield under polar vs. nonpolar conditions .
- Machine Learning (ML) : Predicts optimal reaction parameters (temperature, catalyst loading) using datasets from analogous quinoxaline syntheses .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Salt Formation : Co-crystallization with succinic acid or HCl to enhance aqueous solubility .
- Lipid Nanoparticle Encapsulation : Use microfluidics to prepare carriers with PEGylated lipids, monitoring stability via dynamic light scattering .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the imidazole NH, validated by HPLC-MS hydrolysis studies .
Q. How do structural modifications (e.g., replacing bromine with other halogens) impact its pharmacological profile?
- Methodology :
- SAR Studies : Synthesize analogs (Cl, I, F) and compare:
- Binding Affinity : Surface plasmon resonance (SPR) for target receptors .
- Metabolic Stability : Incubate with liver microsomes, quantifying metabolites via LC-MS .
- Electronic Effects : Use Hammett plots to correlate substituent electronegativity with activity .
Data Analysis and Interpretation
Q. How should researchers address conflicting bioactivity data across different assay platforms?
- Methodology :
- Cross-Validation : Re-test compounds in orthogonal assays (e.g., fluorescence vs. luminescence readouts) .
- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends in potency variability .
- Error Source Identification : Use factorial design experiments to isolate variables (e.g., DMSO concentration, cell passage number) .
Q. What advanced chromatographic techniques improve separation of diastereomers or regioisomers during synthesis?
- Methodology :
- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients .
- Supercritical Fluid Chromatography (SFC) : Achieve faster resolution of isomers using CO₂/co-solvent systems .
- Crystallization-Induced Diastereomer Resolution : Seed racemic mixtures with enantiopure crystals, monitored by X-ray diffraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
